Mevinphos mechanism of action as an acetylcholinesterase inhibitor
Mevinphos mechanism of action as an acetylcholinesterase inhibitor
An In-depth Technical Guide to the Mechanism of Action of Mevinphos as an Acetylcholinesterase Inhibitor
Introduction: The Potent Neurotoxicity of Mevinphos
Mevinphos is a synthetic organophosphate (OP) compound, formerly used as a broad-spectrum insecticide and acaricide for the control of chewing and sucking insects and spider mites on a wide range of crops.[1][2][3][4] Classified as a highly toxic substance, its use has been banned or severely restricted in many countries, including the United States, due to its potent neurotoxicity to non-target organisms, including humans.[2][3] Exposure can occur through inhalation, ingestion, or dermal contact, leading to rapid and severe poisoning.[1][5][6]
The primary mechanism underpinning the toxicity of mevinphos, like other organophosphates, is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][7][8][9][10] This guide provides a detailed technical examination of this inhibitory mechanism, designed for researchers, toxicologists, and drug development professionals. We will explore the molecular interactions, the resulting physiological cascade, and the experimental methodologies used to study these effects.
Mevinphos exists as a mixture of two geometric isomers, (E)- and (Z)-mevinphos. The (E)-isomer is noted to be the more biologically active and potent inhibitor of acetylcholinesterase.[3][11]
| Property | Value | Source |
| Chemical Formula | C₇H₁₃O₆P | [3] |
| Molar Mass | 224.149 g·mol⁻¹ | [3] |
| Appearance | Colorless to pale yellow or orange liquid | [1][8][12] |
| Solubility in Water | Miscible | [1][3] |
| Vapor Pressure | 0.003 mmHg at 21°C | [3][8] |
| Isomerism | Exists as (E)- and (Z)-isomers; the (E)-isomer is more biologically active. | [11] |
Table 1: Selected Chemical and Physical Properties of Mevinphos.
Caption: Simplified diagram of the Acetylcholinesterase (AChE) active site.
Core Mechanism: Irreversible Phosphorylation of AChE
The toxicity of mevinphos stems from its ability to act as a potent and effectively irreversible inhibitor of AChE. [13]The mechanism is a chemical reaction wherein the organophosphate phosphorylates the critical serine residue (Ser203) within the esteratic subsite of the enzyme. [14] The Reaction Steps:
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Binding: The mevinphos molecule enters the active site gorge of AChE. The electrophilic phosphorus atom of mevinphos is positioned near the nucleophilic hydroxyl group of Ser203.
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Nucleophilic Attack: The activated Ser203 attacks the phosphorus atom of mevinphos.
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Phosphorylation: A stable covalent bond is formed between the phosphorus atom of mevinphos and the oxygen atom of the serine residue. This results in a phosphorylated enzyme. A leaving group is released in the process.
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Enzyme Inactivation: The phosphorylated enzyme is catalytically inactive. The bulky phosphate group sterically and electronically prevents the binding and hydrolysis of acetylcholine. [14] This inhibition is considered irreversible because the resulting phospho-serine bond is extremely stable and hydrolyzes at a negligible rate. [13][14]Over time, this complex can undergo a process called "aging," which involves the dealkylation of the phosphate group, further strengthening the bond and making reactivation by antidotes (oximes) impossible.
Caption: The phosphorylation of the AChE active site serine by mevinphos, leading to inactivation.
The Physiological Cascade: Cholinergic Crisis
With AChE inhibited, acetylcholine accumulates unabated in the synaptic cleft and at neuromuscular junctions. [7][14]This leads to excessive and prolonged stimulation of cholinergic receptors—both muscarinic and nicotinic—throughout the central and peripheral nervous systems. This state of hypercholinergic activity is known as a "cholinergic crisis" and is the cause of the clinical signs of organophosphate poisoning. [7][9] The symptoms are a direct consequence of receptor overstimulation in various organ systems. [2]
| Receptor Type | Location | Symptoms of Overstimulation (Cholinergic Toxidrome) |
|---|---|---|
| Muscarinic | Parasympathetic nervous system (smooth muscles, glands, heart) | DUMBBELS: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea, Bradycardia, Emesis, Lacrimation, Salivation/Sweating. [2][7] |
| Nicotinic | Neuromuscular junctions, autonomic ganglia, CNS | MTWTF: Muscle fasciculations and cramping, Tachycardia, Weakness, Twitching, Fasciculations. Ultimately leads to paralysis, including of the respiratory muscles. [7][15] |
| Central Nervous System (CNS) | Brain | Confusion, ataxia, slurred speech, convulsions, respiratory depression, coma. [2][15]|
Table 2: Symptoms of Mevinphos-Induced Cholinergic Crisis, categorized by receptor type.
The primary cause of death in acute organophosphate poisoning is respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions (bronchorrhea), and paralysis of the respiratory muscles. [7]
Experimental Protocol: The Ellman's Assay for AChE Activity
To quantify the inhibitory effect of compounds like mevinphos, researchers rely on robust enzymatic assays. The most common and widely accepted method is the Ellman's assay, which provides a simple and rapid colorimetric determination of AChE activity. [16][17] Principle: The assay measures the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. [16]The rate of color formation is directly proportional to the AChE activity.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 7.5-8.0.
-
DTNB Stock Solution (Ellman's Reagent): Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
ATCh Stock Solution (Substrate): Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a solution of purified AChE or a biological sample (e.g., red blood cell lysate, brain homogenate) diluted in the assay buffer to a suitable working concentration.
-
Inhibitor Solution (Mevinphos): Prepare a stock solution of mevinphos in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Step 1: Setup: To each well of a clear 96-well plate, add:
-
140 µL of Assay Buffer.
-
20 µL of DTNB solution.
-
20 µL of the sample (either AChE solution for control or AChE pre-incubated with mevinphos for the test).
-
-
Step 2: Pre-incubation (for inhibition studies): In a separate tube, pre-incubate the AChE solution with various concentrations of mevinphos for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibition to occur. A control sample with no inhibitor should be run in parallel.
-
Step 3: Reaction Initiation: Add 20 µL of the ATCh substrate solution to each well to start the reaction.
-
Step 4: Measurement: Immediately place the plate in a spectrophotometric multiwell plate reader. Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The AChE activity is proportional to this rate.
-
For inhibition studies, plot the percentage of remaining AChE activity against the logarithm of the mevinphos concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for determining AChE inhibition by mevinphos using the Ellman's assay.
Conclusion and Broader Implications
The mechanism of mevinphos as an acetylcholinesterase inhibitor is a classic example of organophosphate neurotoxicity. Through the effectively irreversible phosphorylation of the active site serine of AChE, mevinphos disrupts the delicate balance of cholinergic neurotransmission, leading to a life-threatening cholinergic crisis. The high toxicity and rapid action of mevinphos underscore the critical importance of AChE function in the nervous system.
Understanding this mechanism at a molecular level is fundamental for several fields. For toxicologists, it informs the diagnosis and treatment of poisonings, where rapid administration of atropine (to block muscarinic receptors) and oxime reactivators (to cleave the phosphate-serine bond, if administered before 'aging') is critical. [18][19]For drug development professionals, the structure and function of the AChE active site serve as a blueprint for designing both inhibitors for therapeutic purposes (e.g., treatment of Alzheimer's disease) and novel, safer pesticides that may exhibit greater species selectivity. [13][20]The study of potent inhibitors like mevinphos continues to provide invaluable insights into enzyme kinetics, toxicology, and rational drug design.
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